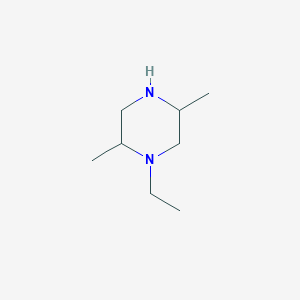

1-Ethyl-2,5-dimethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-4-10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTATFFRXJXEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NCC1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599065 | |

| Record name | 1-Ethyl-2,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143526-63-0 | |

| Record name | 1-Ethyl-2,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Ethyl 2,5 Dimethylpiperazine and Its Derivatives

Direct Synthetic Routes to 1-Ethyl-2,5-dimethylpiperazine

Direct synthesis methods focus on the construction of the 1-Ethyl-2,5-dimethylpiperazine molecule without specific control over its stereoisomeric form. These routes are often efficient for producing the compound as a mixture of isomers.

One of the fundamental methods for creating the 2,5-dimethylpiperazine (B91223) core involves the cyclization of 2-aminopropanol-1. google.com This process typically requires two moles of the starting alkanolamine to condense and form the piperazine (B1678402) ring. The reaction is generally carried out under high pressure and temperature in the presence of hydrogen and a catalyst, such as Raney nickel. google.com This reaction produces a mixture of cis and trans isomers of 2,5-dimethylpiperazine. google.com

The general equation for the formation of the 2,5-dimethylpiperazine ring from 2-aminopropanol-1 is: 2(C₃H₉NO) → C₆H₁₄N₂ + 2H₂O

Following the formation of the 2,5-dimethylpiperazine mixture, the secondary amine groups can be ethylated. Reductive amination can be employed for this N-ethylation step by reacting the piperazine with acetaldehyde (B116499) in the presence of a reducing agent. This two-step sequence—ring formation followed by N-ethylation—constitutes a common approach to synthesizing 1-Ethyl-2,5-dimethylpiperazine. mdpi.comorganic-chemistry.org

| Parameter | Condition | Reference |

| Starting Material | 2-aminopropanol-1 | google.com |

| Catalyst | Raney Nickel | google.com |

| Pressure | 750 - 2,000 psi | google.com |

| Temperature | 140 - 220 °C | google.com |

| Product | 2,5-dimethylpiperazine (mixture of isomers) | google.com |

A more direct approach to N-ethylation involves the alkylation of the pre-formed 2,5-dimethylpiperazine ring. This is a common and versatile method for introducing substituents onto the nitrogen atoms of piperazine scaffolds. nih.govnih.gov In this process, 2,5-dimethylpiperazine is treated with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. The base is necessary to neutralize the hydrogen halide byproduct formed during the reaction.

The reaction can be represented as: C₆H₁₄N₂ + C₂H₅X → C₈H₁₈N₂ + HX

Careful control of stoichiometry is required to favor mono-ethylation over di-ethylation, where both nitrogen atoms are alkylated. The reactivity of the secondary amines in the piperazine ring makes this a straightforward transformation. Various conditions can be employed, often involving polar aprotic solvents like DMF, with an inorganic base such as potassium carbonate. fabad.org.tr

| Reactant | Reagent | Typical Conditions | Product |

| 2,5-Dimethylpiperazine | Ethyl Halide (e.g., C₂H₅Br) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Ethyl-2,5-dimethylpiperazine |

Stereoselective and Enantioconvergent Synthesis of 1-Ethyl-2,5-dimethylpiperazine Systems

Due to the presence of two chiral centers at the C2 and C5 positions, 1-Ethyl-2,5-dimethylpiperazine can exist as multiple stereoisomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of this compound, which is a common requirement in pharmaceutical applications. rsc.org

Enantioconvergent synthesis is a powerful strategy that converts a racemic mixture of a starting material into a single enantiomer of the product, theoretically achieving a 100% yield. A notable application of this strategy has been demonstrated in the synthesis of a derivative, (-)-1-allyl-(2S,5R)-dimethylpiperazine, from racemic trans-2,5-dimethylpiperazine. nih.gov This process involves an initial optical resolution to separate the enantiomers, followed by an interconversion of the unwanted enantiomer into the desired one. nih.gov Although the example uses an allyl group, the same principle can be applied for an ethyl group. The key steps involve the resolution of the racemic trans-piperazine, followed by a process (like a Walden inversion) to convert the unwanted enantiomer into the desired one, which is then alkylated. nih.gov

Optical resolution is a classical and effective method for separating enantiomers from a racemic mixture. For chiral amines like the stereoisomers of 1-Ethyl-2,5-dimethylpiperazine, this is typically achieved by forming diastereomeric salts with a chiral resolving agent, usually a chiral acid. nih.gov The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base.

| Technique | Principle | Application Example |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a single enantiomer of a chiral acid to form separable diastereomeric salts. | Separation of (±)-trans-2,5-dimethylpiperazine using chiral acids. nih.gov |

Asymmetric desymmetrization is an advanced strategy for generating chiral molecules from prochiral or meso precursors. rsc.org In the context of piperazine synthesis, this could involve starting with a symmetrical piperazine derivative and performing a reaction that selectively modifies one of two equivalent functional groups, thereby inducing chirality. mdpi.comnih.gov For instance, a meso-2,5-disubstituted piperazine could be selectively acylated or alkylated on one of the two nitrogen atoms using a chiral catalyst or reagent. This would break the molecule's symmetry and establish a chiral center. While specific examples for 1-Ethyl-2,5-dimethylpiperazine are not prevalent, the principle is a key modern approach in asymmetric synthesis and represents a potential route to enantiomerically enriched piperazine derivatives. rsc.org

Advanced Functionalization and Derivatization Strategies

Recent advancements in synthetic organic chemistry have provided powerful tools for modifying the piperazine core. These strategies allow for the introduction of diverse substituents at both the carbon and nitrogen atoms of the ring, moving beyond simple N-alkylation or acylation. While about 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, significant progress has been made in the more challenging C-H functionalization of the carbon framework. mdpi.com

Direct functionalization of C-H bonds on the piperazine ring is a formidable challenge compared to simpler saturated N-heterocycles like pyrrolidine (B122466) and piperidine. beilstein-journals.orgnih.gov The presence of a second nitrogen atom can lead to undesired side reactions, such as elimination or dehydrogenation, or diminish the reactivity of the α-C–H bond. beilstein-journals.orgnih.gov Nevertheless, several effective methods have emerged, primarily involving photoredox catalysis and direct lithiation.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and green alternative for C-H functionalization. nsf.gov This approach can generate an α-amino radical from the piperazine, which then couples with various partners. mdpi.com

C–H Arylation and Vinylation: Using an iridium-based photoredox catalyst, N-Boc protected piperazines can be directly arylated or vinylated. The mechanism involves the oxidation of the piperazine to form a radical cation, followed by deprotonation at the α-position to give an α-aminyl radical. This radical then couples with an arene or vinyl partner. mdpi.com

C–H Alkylation: Organic photoredox catalysts, such as acridinium (B8443388) salts, can facilitate the C-H alkylation of carbamate-protected piperazines. mdpi.combohrium.com This reaction proceeds by coupling α-carbamyl radicals with α,β-unsaturated carbonyl compounds. mdpi.com This method allows for predictable, site-selective functionalization based on the electronic properties of the nitrogen substituents. bohrium.comnih.gov

Direct C–H Lithiation: A direct and effective method for introducing substituents at the α-carbon involves the deprotonation of an α-C-H bond using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), followed by trapping the resulting carbanion with an electrophile. mdpi.comnih.gov

To control reactivity and regioselectivity, this method is often applied to N-Boc-protected piperazines. mdpi.comnih.gov

The use of chiral ligands, such as (-)-sparteine, can achieve asymmetric lithiation, providing access to enantiopure α-substituted piperazines. mdpi.com

Researchers have developed diamine-free lithiation protocols that can be conducted at more practical temperatures (e.g., -30 °C instead of -78 °C), broadening the method's applicability. nih.gov

| Methodology | Key Reagents | Type of Functionalization | General Applicability |

|---|---|---|---|

| Photoredox Catalysis | Iridium or Acridinium Photocatalysts, Light Source | Arylation, Vinylation, Alkylation | Applicable to N-protected piperazines for introducing aryl, vinyl, and alkyl groups at the α-carbon. mdpi.comnih.gov |

| Direct C–H Lithiation | s-BuLi, TMEDA, Electrophiles (e.g., TMSCl, R-X) | Alkylation, Silylation, Acylation | Effective for N-Boc piperazines; can be performed asymmetrically with chiral ligands. mdpi.comnih.gov |

The secondary amine (N-H) of 1-ethyl-2,5-dimethylpiperazine or its precursor, 2,5-dimethylpiperazine, is a prime site for introducing aryl and heteroaryl substituents. The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for this purpose. wikipedia.orgacsgcipr.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms C-N bonds by reacting an amine with an aryl halide or sulfonate. wikipedia.orgacsgcipr.org It has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.org

Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl piperazine and regenerate the Pd(0) catalyst. libretexts.orgjk-sci.com

Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., BINAP, XANTPHOS) or N-heterocyclic carbene (NHC) ligands being highly effective, especially for less reactive aryl chlorides. jk-sci.comsemanticscholar.org

Reaction Components: A stoichiometric amount of a strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to facilitate the deprotonation of the amine. jk-sci.com

Other N-Arylation Methods: While the Buchwald-Hartwig reaction is prevalent, other methods like the Ullmann condensation (a copper-catalyzed reaction) can also be used for N-arylation, though they often require harsher conditions. acsgcipr.org Modern variations of the Ullmann reaction use ligands to enable milder reaction conditions. acsgcipr.orgorganic-chemistry.org Copper(I) oxide has been used to catalyze the N-arylation of amines with arylboronic acids at room temperature without a base. organic-chemistry.org

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst that facilitates the cross-coupling. jk-sci.com |

| Ligand | BINAP, DPPF, XANTPHOS, bulky phosphines | Stabilizes the palladium center and promotes key steps like oxidative addition and reductive elimination. jk-sci.com |

| Base | NaOt-Bu, LHMDS, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, making it a more active nucleophile. jk-sci.com |

| Aryl Partner | Aryl bromides, chlorides, iodides, triflates | Provides the aryl group to be coupled to the piperazine nitrogen. acsgcipr.org |

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. nih.gov It involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov The precursor 2,5-dimethylpiperazine, having two secondary amine centers, is an excellent substrate for this reaction, typically leading to bis-aminomethylation products. researchgate.net

A study on the reaction between cis,trans-2,5-dimethylpiperazine and various (hetero)aryl methyl ketones demonstrated the formation of symmetrical bis-Mannich bases, where both nitrogen atoms of the piperazine ring are substituted. researchgate.net

Direct Aminomethylation: The reaction is typically carried out by heating the three components (ketone, formaldehyde, and 2,5-dimethylpiperazine dihydrochloride) in a solvent like ethanol. This one-pot method leads to the formation of a bis-Mannich base, where a 2-aroylethyl moiety is attached to each nitrogen atom of the piperazine. researchgate.net

Amine-Exchange Reaction: In cases where direct aminomethylation gives low yields, an amine-exchange reaction can be a more effective strategy. This involves reacting 2,5-dimethylpiperazine with a pre-formed Mannich base derived from a more reactive amine (e.g., dimethylamine). This approach can significantly improve the yield of the desired bis-Mannich base. researchgate.net

The resulting Mannich bases are themselves versatile intermediates for further synthetic transformations.

| Aryl Group of Ketone | Method | Yield |

|---|---|---|

| Phenyl | Direct Aminomethylation | 31% |

| 4-Bromophenyl | Direct Aminomethylation | 45% |

| 4-Chlorophenyl | Direct Aminomethylation | 40% |

| 4-Methylphenyl | Direct Aminomethylation | 15% |

| 2-Thienyl | Direct Aminomethylation | 7% |

| 4-Methoxyphenyl | Amine Exchange | 60% |

Constructing the piperazine ring through cyclization of acyclic precursors is a fundamental and highly versatile strategy for accessing substituted derivatives like 1-ethyl-2,5-dimethylpiperazine. nih.govnih.gov This de novo synthesis approach allows for precise control over the substitution pattern on the carbon framework.

Reductive Cyclization of Dioximes: A novel method involves the catalytic reductive cyclization of dioximes derived from primary amines. This strategy effectively builds the piperazine ring from a simple starting material, offering a route to various C-substituted piperazines. nih.gov

From 1,2-Diamines: A common and powerful strategy is the cyclization of 1,2-diamine precursors. An efficient five-step route starting from amino acids can generate chiral 1,2-diamines, which then undergo annulation to yield enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov

Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed reaction that couples a propargyl unit with a diamine component. This method provides excellent yields with high regio- and stereochemical control. organic-chemistry.org

Photoredox-Catalyzed Annulation: A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions. organic-chemistry.org This method utilizes an iridium-based photoredox catalyst to generate an α-aminyl radical that cyclizes with an in situ generated imine. mdpi.comorganic-chemistry.org

These cyclization strategies are essential for the foundational synthesis of the target compound and provide pathways to a wide array of structurally diverse analogues.

Advanced Spectroscopic Characterization of 1 Ethyl 2,5 Dimethylpiperazine

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for organic molecules, which involves bombarding the sample with high-energy electrons, causing ionization and extensive fragmentation. wikipedia.orglibretexts.org This fragmentation is highly characteristic of the molecule's structure.

The major fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process is initiated by the ionization of one of the nitrogen atoms. For 1-Ethyl-2,5-dimethylpiperazine, several key fragmentation pathways are anticipated:

Loss of an ethyl group: Cleavage of the bond between the N1-ethyl group and the piperazine (B1678402) ring would result in the loss of an ethyl radical (•CH2CH3, 29 Da), leading to a prominent fragment ion at m/z 113.

Loss of a methyl group: Alpha-cleavage at the C2 or C5 position can lead to the loss of a methyl radical (•CH3, 15 Da), producing a fragment ion at m/z 127.

Ring Cleavage: The piperazine ring itself can undergo fragmentation. A characteristic fragment for many piperazine derivatives is observed at m/z 56, corresponding to the [C3H6N]+ ion. tandfonline.com Further fragmentation of the ring and substituent groups would lead to a series of smaller ions.

Table 1: Predicted Key Mass Spectrometry Fragments for 1-Ethyl-2,5-dimethylpiperazine

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Description |

|---|---|---|

| 142 | [C8H18N2]•+ | Molecular Ion (M•+) |

| 127 | [C7H15N2]+ | [M - CH3]+ |

| 113 | [C6H13N2]+ | [M - C2H5]+ |

| 98 | [C6H14N]+ | Fragment from ring opening |

| 70 | [C4H8N]+ | Ring fragment |

This table is based on predicted fragmentation patterns and not on reported experimental data.

Mass spectrometry is a crucial tool for differentiating between structural isomers, such as 1-Ethyl-2,5-dimethylpiperazine and 1-Ethyl-3,5-dimethylpiperazine. While both compounds have the same molecular weight and would thus exhibit an identical molecular ion peak, their fragmentation patterns would differ in the relative abundance of certain fragment ions. nih.gov

The key to differentiation lies in the stability of the fragment ions and the radicals formed during the cleavage process. The positions of the methyl groups on the piperazine ring influence the fragmentation pathways. tandfonline.com For instance, the relative intensities of fragments resulting from cleavage at different points on the ring will vary because the substitution pattern affects the stability of the resulting carbocations.

In some cases, specific fragment ions may be uniquely characteristic of one isomer over another, allowing for clear differentiation. nih.govoup.com Although perfluoroacylation may not create new fragmentation pathways, it can alter the relative abundance of ions, which can aid in discrimination. nih.govresearchgate.net Furthermore, high-resolution mass spectrometry (HRMS) can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions) by providing highly accurate mass measurements. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the detailed molecular structure of a compound in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Direct experimental NMR data for 1-Ethyl-2,5-dimethylpiperazine is not extensively documented. However, the expected chemical shifts can be reasonably predicted by analyzing the spectra of the parent compound, 2,5-dimethylpiperazine (B91223), and other N-substituted piperazines. ingentaconnect.comnih.govnih.gov The piperazine ring typically exists in a chair conformation, and its protons and carbons will exhibit complex signals due to this geometry and potential ring inversion dynamics. nih.gov

¹H NMR: The proton spectrum is expected to show signals for the ethyl group protons (a quartet for the -CH2- and a triplet for the -CH3), the methyl group protons at C2 and C5 (a doublet), and the methine protons at C2 and C5 (a multiplet). The piperazine ring methylene (B1212753) protons (-CH2-) at the C3 and C6 positions would likely appear as complex, overlapping multiplets.

¹³C NMR: The carbon spectrum would display distinct signals for each chemically non-equivalent carbon atom. This includes two signals for the ethyl group, one for the methyl groups, and separate signals for the C2/C5, and C3/C6 carbons of the piperazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the alkyl substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Ethyl-2,5-dimethylpiperazine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl -CH3 | ~1.1 | Triplet (t) |

| Ring -CH3 (at C2, C5) | ~1.2 | Doublet (d) |

| Ring -CH2- (at C3, C6) | ~2.0 - 2.8 | Multiplet (m) |

| Ethyl -CH2- | ~2.4 | Quartet (q) |

This table is based on predicted chemical shifts by comparison with related structures and not on reported experimental data.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-2,5-dimethylpiperazine

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH3 | ~12 |

| Ring -CH3 (at C2, C5) | ~16-20 |

| Ethyl -CH2- | ~52 |

| Ring -CH2- (at C3, C6) | ~45-50 |

This table is based on predicted chemical shifts by comparison with related structures and not on reported experimental data.

In modern computational chemistry, the Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable approach for calculating theoretical NMR chemical shifts. imist.ma This technique is frequently employed in conjunction with Density Functional Theory (DFT) to predict the magnetic shielding tensors of nuclei within a molecule. walshmedicalmedia.comresearchgate.net The calculated shielding constants are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma

While no specific GIAO calculations have been published for 1-Ethyl-2,5-dimethylpiperazine, the method has been extensively and successfully applied to a wide variety of other substituted piperazines and heterocyclic systems. researchgate.netresearchgate.net These studies consistently show a strong correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR spectra, aiding in the definitive assignment of complex signals and the verification of molecular structures. walshmedicalmedia.comresearchgate.net

Vibrational Spectroscopy

For 1-Ethyl-2,5-dimethylpiperazine, the vibrational spectrum would be characterized by modes associated with its alkyl substituents and the piperazine ring. While a dedicated spectrum for this compound is not available, data from related N-alkyl and C-alkyl piperazines allow for the prediction of its principal vibrational bands. nih.govdergipark.org.trresearchgate.net

Table 4: Predicted Principal Vibrational Bands for 1-Ethyl-2,5-dimethylpiperazine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | 2800-3000 | From ethyl and methyl groups, and C-H bonds on the piperazine ring. |

| C-H Bending | 1370-1470 | Scissoring and bending vibrations of CH2 and CH3 groups. |

| C-N Stretching | 1100-1250 | Stretching of the carbon-nitrogen bonds in the ring and the N-ethyl bond. |

This table is based on characteristic frequencies for functional groups found in related piperazine compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 1-Ethyl-2,5-dimethylpiperazine, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent alkyl groups and the piperazine ring.

The structure contains a piperazine ring, two methyl groups, and one ethyl group. The key vibrational modes expected are C-H stretching and bending, C-N stretching, and N-H stretching (from the secondary amine) and bending. The aliphatic C-H stretching vibrations from the ethyl, methyl, and piperazine ring methylene groups are typically observed in the 2800-3000 cm⁻¹ region. researchgate.net For piperazine derivatives, these bands appear at approximately 2954, 2896, and 2831 cm⁻¹. dergipark.org.tr The N-H stretching vibration of the secondary amine in the piperazine ring is expected in the range of 3220-3500 cm⁻¹. researchgate.net

Bending vibrations for CH₂ and CH₃ groups occur in the 1470-1440 cm⁻¹ region. Vibrations corresponding to the C-N stretching of the piperazine ring are typically found in the 1199-1323 cm⁻¹ range. researchgate.net Studies on similar molecules, such as 1,4-dimethylpiperazine, show characteristic bands for the piperazine ring and its substituents. jyu.fi The analysis of 2,5-dimethylpiperazine also reveals distinct peaks related to the methyl and piperazine ring vibrations. researchgate.net

Table 1: Expected FTIR Vibrational Frequencies for 1-Ethyl-2,5-dimethylpiperazine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3220-3500 | N-H Stretch | Secondary Amine | researchgate.net |

| 2950-3000 | Asymmetric C-H Stretch | CH₃, CH₂ (Ethyl, Methyl, Ring) | researchgate.netdergipark.org.tr |

| 2850-2900 | Symmetric C-H Stretch | CH₃, CH₂ (Ethyl, Methyl, Ring) | researchgate.netdergipark.org.tr |

| 1440-1470 | C-H Bending | CH₂, CH₃ | ultraphysicalsciences.org |

| 1199-1323 | C-N Stretching | Aliphatic Amine | researchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in molecular polarizability. For 1-Ethyl-2,5-dimethylpiperazine, Raman spectroscopy is particularly useful for observing the vibrations of the C-C backbone and the symmetric vibrations of the alkyl groups.

In piperazine and its derivatives, C-H stretching vibrations of the piperazine ring are observed in the Raman spectrum around 2833 and 2771 cm⁻¹. researchgate.net The C-C stretching vibrations are typically weak in the IR spectrum but can produce stronger signals in the Raman spectrum, appearing in the 1055-1120 cm⁻¹ range for piperazine. researchgate.net The differentiation between various piperazine derivatives is often possible by analyzing the fingerprint region (500-1700 cm⁻¹), where unique patterns of bands for specific analogues appear. spectroscopyonline.com

Computational studies on similar molecules, like 1-(m-(trifluoromethyl)phenyl)piperazine, have been used to assign the bands observed in the experimental FT-Raman spectra, providing a detailed interpretation of the vibrational modes based on potential energy distribution (PED). nih.gov For 2,6-dimethylpiperazine, FT-Raman data is available and can serve as a reference for the vibrational modes of the dimethyl-substituted piperazine ring. nih.gov The presence of the ethyl group in 1-Ethyl-2,5-dimethylpiperazine would introduce additional C-C stretching and CH₂/CH₃ rocking and twisting modes.

Table 2: Expected Raman Shifts for 1-Ethyl-2,5-dimethylpiperazine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 2800-3000 | C-H Stretching | CH₃, CH₂ | researchgate.net |

| 1440-1460 | C-H Bending | CH₂, CH₃ | ultraphysicalsciences.org |

| 1055-1120 | C-C Stretching | C-C Backbone | researchgate.net |

| 800-950 | Ring Breathing/Deformation | Piperazine Ring | ultraphysicalsciences.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to predict and analyze the electronic absorption spectra of molecules. researchgate.net It allows for the calculation of vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the molecular orbitals involved in each electronic transition. mdpi.com

For piperazine derivatives, TD-DFT calculations have been successfully employed to interpret their UV-Vis spectra. nih.govnih.gov For instance, a TD-DFT study on 1-(m-(trifluoromethyl)phenyl)piperazine helped in understanding its electronic properties and assigning the observed absorption bands to specific electronic transitions. nih.gov A similar computational approach for 1-Ethyl-2,5-dimethylpiperazine would involve optimizing the ground state geometry and then calculating the excited states.

The calculations would likely confirm that the lowest energy transitions are dominated by excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO would be primarily localized on the lone pairs of the nitrogen atoms, and the LUMO would be a σ* orbital associated with the C-N and C-C bonds. The predicted absorption maximum (λmax) from TD-DFT would correspond to the n → σ* transition, providing theoretical support for the experimental UV-Vis data. mdpi.comresearchgate.net

Table 3: Illustrative TD-DFT Predicted Electronic Transition for a Saturated Piperazine Derivative

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type | Reference |

|---|---|---|---|---|

| ~210 | 0.015 | HOMO → LUMO | n → σ* | nih.govnih.gov |

(Note: Data is illustrative based on typical values for similar saturated N-heterocycles as specific TD-DFT studies on 1-Ethyl-2,5-dimethylpiperazine are not widely published).

Conformational Analysis and Crystallographic Studies of 1 Ethyl 2,5 Dimethylpiperazine Systems

X-ray Crystallography for Structural Elucidation and Absolute Configuration

For instance, the crystal structures of various piperazinium salts reveal that the piperazine (B1678402) ring system is a recurring motif. These studies are instrumental in establishing the absolute configuration of chiral centers and in detailing the supramolecular assemblies governed by intermolecular forces. The analysis of these related structures provides a foundational understanding of how the piperazine scaffold behaves in the crystalline state.

| Compound | Crystal System | Space Group | Reference |

| Piperazinium bis(4-hydroxybenzenesulphonate) | - | - | tandfonline.com |

| 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate | - | - | iucr.org |

| 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate | - | - | iucr.org |

Analysis of Piperazine Ring Conformation (e.g., Chair Conformation, Puckering Parameters)

The six-membered piperazine ring, analogous to cyclohexane, typically adopts a chair conformation to minimize steric strain and torsional strain. This chair conformation is the most stable arrangement for the piperazine ring in most of its derivatives. nih.gov

The conformation of the piperazine ring can be quantitatively described by puckering parameters. These parameters, derived from the endocyclic torsion angles, provide a precise description of the ring's shape. For example, in the adduct of piperazine-1,4-diium 3,5-dinitro-2-oxidobenzoate and piperazine, the piperazine rings in both the cation and the neutral molecule adopt chair conformations with specific puckering parameters. nih.gov

| Ring (in adduct) | Q (Å) | θ (°) | φ (°) |

| N3 ring (cation) | 0.563 (3) | 180.0 (3) | 0 |

| N5 ring (cation) | 0.571 (3) | 1.87 (1) | 0 |

| N4 ring (neutral) | 0.517 (3) | 180.0 (3) | 0 |

Table 2: Puckering Parameters for Piperazine Rings in a Crystalline Adduct. nih.gov

The value of Q represents the total puckering amplitude, while θ and φ describe the type of puckering. A θ value of 180° is characteristic of a perfect chair conformation. nih.gov The slight deviation from this value for the N5 ring indicates a minor distortion from an ideal chair geometry.

Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal is dictated by a variety of intermolecular interactions, which play a crucial role in the stability and properties of the crystalline material.

In the crystal structures of piperazinium salts and their adducts, hydrogen bonding is a dominant force in directing the molecular packing. The protonated nitrogen atoms of the piperazinium cation are excellent hydrogen-bond donors, readily forming N—H…O interactions with suitable acceptor atoms, such as the oxygen atoms of counter-ions or solvent molecules. nih.govnih.gov

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified.

For a hydrated adduct of piperazine-1,4-diium 3,5-dinitro-2-oxidobenzoate, the Hirshfeld surface analysis reveals that O⋯H contacts are the most significant, contributing 50.2% to the crystal packing. The second most important contact is H⋯H, with a contribution of 36.2%. nih.gov Other contacts, such as C⋯O, C⋯H, N⋯H, C⋯N, and C⋯C, make smaller but notable contributions to the crystal stability. nih.gov Similarly, in piperazinium bis(4-hydroxybenzenesulphonate), Hirshfeld surface analysis was used to determine both weak van der Waals forces and strong intermolecular hydrogen bonding interactions. tandfonline.comresearchgate.net

| Interaction Type | Contribution (%) in a Piperazine Adduct nih.gov |

| O⋯H | 50.2 |

| H⋯H | 36.2 |

| C⋯O | 4.6 |

| C⋯H | 2.9 |

| N⋯H | 2.7 |

| C⋯N | 1.7 |

| C⋯C | 1.0 |

Table 3: Relative Contributions of Various Intermolecular Contacts to the Hirshfeld Surface for a Piperazine Adduct.

This detailed analysis of intermolecular contacts provides a comprehensive understanding of the forces that govern the assembly of piperazine-based molecules in the solid state.

Computational Chemistry and Theoretical Investigations on 1 Ethyl 2,5 Dimethylpiperazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties.

Molecular Structure Optimization and Geometric Parameters

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. This process provides key geometric parameters such as bond lengths and bond angles. For piperazine (B1678402) derivatives, the ring conformation is a crucial aspect of their structure.

In a study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations were used to reproduce the experimental bond lengths and angles with good accuracy. jksus.org For the phenyl ring, the C-C bond lengths were calculated to be between 1.3857 Å and 1.3908 Å. jksus.org In the case of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate, the piperazine ring adopts a chair conformation, with the methyl groups in equatorial positions. The N/C—C bond lengths in the cation are in the range of 1.484 (2)–1.514 (2) Å, and the N/C—C/N—C bond angles are in the range of 108.68 (11)–112.80 (12)°. nih.gov These values are typical for piperazine-based salts and provide a reasonable estimate for the expected geometric parameters in 1-Ethyl-2,5-dimethylpiperazine.

| Parameter | Typical Range for Piperazine Derivatives |

|---|---|

| C-C Bond Length (ring) | 1.50 - 1.54 Å |

| C-N Bond Length (ring) | 1.46 - 1.49 Å |

| C-H Bond Length | 1.08 - 1.10 Å |

| N-H Bond Length | 1.01 - 1.03 Å |

| C-N-C Bond Angle | 108° - 112° |

| C-C-N Bond Angle | 109° - 111° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Energy Gap)

The electronic structure of a molecule is fundamental to its reactivity and chemical properties. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. ijcrt.org

In a theoretical study of 1-((3-methylphenyl) piperazine-1-yl)-3-(oxy-phenyl) propane, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. ijcrt.org For a series of aryl sulfonyl piperazine derivatives, the HOMO-LUMO energy gap was measured to explain electronic transitions and predict reactivity. researchgate.net For 1-ethylpiperazine-1,4-diium bis(nitrate), the HOMO and LUMO energies revealed the material's hardness and stability. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-phenylpiperazin-1,4-diium nitrate monohydrate | - | - | - |

| trans-2,5-dimethylpiperazine-1,4-diium pentachlorobismuthate(III) | - | - | - |

| 1-ethylpiperazine-1,4-diium bis(nitrate) | - | - | - |

Prediction of Spectroscopic Properties

DFT calculations are also a valuable tool for predicting spectroscopic properties, such as vibrational frequencies (FT-IR and Raman spectra). These theoretical predictions can aid in the assignment of experimental spectra. For 1-(pyrid-4-yl)piperazine, vibrational spectral analysis was carried out using FT-IR and FT-Raman spectroscopy, and the complete vibrational assignments were made based on potential energy distribution from DFT calculations. nih.gov Similarly, for 1-phenylpiperazin-1,4-diium nitrate monohydrate, the vibrational characteristics were investigated using quantum chemical calculations. jksus.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors provide quantitative insights into the reactivity of molecules. These indices are derived from the electronic structure and can be used to predict how a molecule will interact with other chemical species.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are used to identify the most reactive sites in a molecule for electrophilic and nucleophilic attack. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. In a study of novel piperazine derivatives, the Fukui function was used to disclose the various susceptible regions that could bind with a biological channel. bohrium.com This analysis helps in understanding the molecule's reactivity and potential interaction sites.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

For 1-(pyrid-4-yl)piperazine, the MEP map was used to assess the reactivity of the molecule toward protons, electrophiles, and nucleophiles. nih.gov In a study on aryl sulfonyl piperazine derivatives, MEP analysis revealed that the negative electrostatic potential was localized on the sulfamide (B24259) function, while the positive potential was localized on the hydrogen atoms. researchgate.net For 1-ethylpiperazine-1,4-diium bis(nitrate), MEP analysis was used to evaluate intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, "chemist-friendly" picture of bonding that is analogous to Lewis structures. The analysis examines the filled "donor" orbitals and the empty "acceptor" orbitals, quantifying the stabilizing interactions between them.

A key aspect of NBO analysis is the examination of delocalization effects, which are reported as second-order perturbation theory energies (E(2)). These energies represent the stabilization resulting from the interaction between a filled donor NBO and an empty acceptor NBO. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

The NBO method also provides information about the hybridization of atoms, which can be used to understand the geometry and bonding characteristics of the molecule.

Mulliken Charge Analysis

Mulliken charge analysis is a method of assigning partial atomic charges to atoms in a molecule based on the distribution of electrons as calculated by computational chemistry methods. This analysis helps in understanding the electrostatic potential of the molecule, which is crucial for predicting its reactivity and intermolecular interactions. The charge distribution can indicate which atoms are likely to be electrophilic (positive charge) or nucleophilic (negative charge).

Specific Mulliken charge data for 1-Ethyl-2,5-dimethylpiperazine has not been detailed in the available research. However, computational studies on analogous molecules, such as (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, have utilized Mulliken charge analysis to evaluate intermolecular interactions in detail. researchgate.net For 1-Ethyl-2,5-dimethylpiperazine, it is anticipated that the nitrogen atoms would possess negative partial charges due to their higher electronegativity and lone pairs of electrons, making them nucleophilic centers. Conversely, the carbon atoms and hydrogen atoms bonded to them would carry partial positive charges. The ethyl and methyl substituents would influence the charge distribution through inductive effects.

It is important to note that while Mulliken population analysis is a widely used method, it has known limitations, such as a strong dependence on the basis set used in the calculation, which can sometimes lead to unphysical charge values. uni-muenchen.de

Topological Analysis of Electron Density

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a model that analyzes the electron density to partition a molecule into atomic basins. researchgate.net This approach allows for the characterization of chemical bonds and intermolecular interactions based on the properties of the electron density at bond critical points (BCPs). A BCP is a point along the bond path between two atoms where the electron density is at a minimum.

The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction. For example, the sign of the Laplacian of the electron density can distinguish between shared-shell interactions (covalent bonds), where ∇²ρ(r) < 0, and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions), where ∇²ρ(r) > 0.

While a specific AIM analysis for 1-Ethyl-2,5-dimethylpiperazine is not present in the surveyed literature, its application to similar piperazine-containing structures has been documented. researchgate.netresearchgate.net For 1-Ethyl-2,5-dimethylpiperazine, an AIM analysis would be expected to characterize the C-N, C-C, and C-H covalent bonds within the molecule. It would also be instrumental in identifying and quantifying any weak intramolecular interactions, such as hydrogen bonds, that might influence the conformational preferences of the molecule.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. It is based on the relationship between the electron density and its first derivative. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the identification of different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values.

Weak interactions (e.g., van der Waals forces): Indicated by values close to zero.

Strong repulsive interactions (e.g., steric clashes): Represented by large positive values.

This method generates three-dimensional isosurfaces that are color-coded to provide a clear visual representation of the non-covalent interactions within a molecule. Although specific RDG plots for 1-Ethyl-2,5-dimethylpiperazine are not available, this analysis has been applied to various piperazine derivatives to understand the forces governing their molecular arrangements. researchgate.netuniroma2.itresearchgate.netresearchgate.net For 1-Ethyl-2,5-dimethylpiperazine, RDG analysis would be particularly useful in visualizing the steric effects of the ethyl and methyl groups on the piperazine ring and any weak intramolecular interactions that contribute to its conformational stability.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron localization in a molecule. They are useful for identifying regions of space corresponding to chemical bonds, lone pairs, and atomic cores.

Localized Orbital Locator (LOL): LOL is another function used to visualize electron localization. Similar to ELF, it helps to distinguish different regions within a molecule. LOL offers a complementary perspective to ELF and can sometimes provide a clearer distinction between different types of chemical bonds. researchgate.netuniroma2.it

While specific ELF and LOL analyses for 1-Ethyl-2,5-dimethylpiperazine are not documented in the available literature, these methods have been applied to other piperazine derivatives to study their electronic structure and bonding. researchgate.netuniroma2.itresearchgate.net For 1-Ethyl-2,5-dimethylpiperazine, ELF and LOL analyses would be expected to show high localization in the regions of the C-N, C-C, and C-H bonds, as well as in the areas corresponding to the lone pairs on the nitrogen atoms.

Predicted Collision Cross Section (CCS) Studies

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which is determined by its size, shape, and charge. It is an important parameter in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and characterization for analytes. Predicted CCS values, obtained through computational modeling, are increasingly used to aid in the identification of small molecules in complex samples.

For 1-Ethyl-2,5-dimethylpiperazine, predicted CCS values have been calculated for various adducts. These values provide a theoretical reference that can be compared with experimental data to increase confidence in compound identification. The predicted CCS values for different ionic forms of 1-Ethyl-2,5-dimethylpiperazine are presented in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.15428 | 134.9 |

| [M+Na]⁺ | 165.13622 | 141.2 |

| [M-H]⁻ | 141.13972 | 133.9 |

| [M+NH₄]⁺ | 160.18082 | 153.6 |

| [M+K]⁺ | 181.11016 | 139.2 |

| [M+H-H₂O]⁺ | 125.14426 | 128.4 |

| [M+HCOO]⁻ | 187.14520 | 151.3 |

| [M+CH₃COO]⁻ | 201.16085 | 174.4 |

| [M+Na-2H]⁻ | 163.12167 | 138.7 |

| [M]⁺ | 142.14645 | 130.1 |

| [M]⁻ | 142.14755 | 130.1 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. uni.lu

Despite a comprehensive search for computational and theoretical investigations into the non-linear optical (NLO) properties of 1-Ethyl-2,5-dimethylpiperazine, no specific research articles or dedicated studies on this particular compound were found.

While computational methods, such as Density Functional Theory (DFT), are commonly employed to predict the NLO properties of various molecules, including other piperazine derivatives, it appears that 1-Ethyl-2,5-dimethylpiperazine has not been the subject of such specific investigations. These theoretical studies are crucial for determining key NLO parameters like polarizability, and first and second hyperpolarizabilities, which indicate a material's potential for applications in optical technologies.

The absence of published data prevents the inclusion of detailed research findings and data tables as requested. Information regarding the computational methodologies, such as the specific functionals and basis sets that would have been used, is therefore also unavailable.

Further research in the field of computational chemistry may, in the future, provide insights into the NLO properties of 1-Ethyl-2,5-dimethylpiperazine.

Reactivity and Reaction Mechanisms of 1 Ethyl 2,5 Dimethylpiperazine

Basicity and pKa Determinations of 1-Ethyl-2,5-dimethylpiperazine and Analogues

The basicity of piperazine (B1678402) and its derivatives is a critical parameter influencing their chemical reactivity and applications. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid, provides a quantitative measure of this basicity. Potentiometric titration is a common method used to determine the pKa values of such amines. uregina.ca For diamines like piperazine, two distinct pKa values can be measured, corresponding to the two protonation steps.

| Compound | pKa₁ (at 298 K) | pKa₂ (at 298 K) |

| Piperazine | 9.73 | 5.35 |

| 1-Methylpiperazine (B117243) | 9.65 | 4.88 |

| 2-Methylpiperazine | 9.83 | 5.34 |

| 1-Ethylpiperazine (B41427) | 9.64 | 4.86 |

This table is based on data from Khalili et al., 2011. uregina.ca

Influence of Substituents on Protonation Equilibria

Substituents on the piperazine ring significantly affect the pKa values by exerting electronic and steric influences. uregina.carsc.org

N-Alkylation: The addition of an alkyl group, such as an ethyl or methyl group, to one of the nitrogen atoms tends to slightly decrease the first pKa value compared to the parent piperazine. For instance, the pKa₁ of 1-ethylpiperazine is 9.64, compared to 9.73 for piperazine. uregina.ca This is contrary to the expectation that the electron-donating inductive effect of the alkyl group would increase basicity. This phenomenon can be attributed to factors such as solvation effects and steric hindrance around the nitrogen atom, which can affect the stability of the protonated form. The elongation of the alkyl chain from methyl to ethyl has a minimal additional effect, as seen in the nearly identical pKa values for 1-methylpiperazine and 1-ethylpiperazine. uregina.canih.gov

C-Alkylation: Placing a methyl group on a carbon atom of the ring, as in 2-methylpiperazine, can introduce steric hindrance that slightly alters the basicity. uregina.ca

For 1-Ethyl-2,5-dimethylpiperazine, one would anticipate a combination of these effects. The ethyl group on one nitrogen and the two methyl groups on the ring carbons would collectively influence the protonation equilibria at both nitrogen atoms. The ethyl group would likely lower the basicity of the N1 nitrogen, while the methyl groups could introduce steric constraints affecting the accessibility of the lone pairs on both nitrogens.

Thermodynamic Analysis of Dissociation Processes (e.g., ΔH°, ΔS°)

The thermodynamics of the dissociation of the conjugate acids of piperazine analogues provide deeper insight into the protonation process. The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the dissociation can be determined using the van't Hoff equation by measuring pKa values at different temperatures. uregina.ca

| Compound | First Dissociation | Second Dissociation |

| ΔH° (kJ·mol⁻¹) | ΔS° (kJ·(mol·K)⁻¹) | |

| Piperazine | 42.9 | -0.042 |

| 1-Methylpiperazine | 41.5 | -0.045 |

| 2-Methylpiperazine | 46.5 | -0.029 |

| 1-Ethylpiperazine | 41.2 | -0.046 |

This table is based on data from Khalili et al., 2011. uregina.ca

The positive ΔH° values indicate that the dissociation processes are endothermic. The magnitude of ΔH° reflects the energy required to break the N-H⁺ bond. A higher ΔH° value, as seen for 2-methylpiperazine, suggests a greater temperature dependence of the pKa. The ΔS° values are relatively small, indicating that the change in order of the system upon dissociation is not the dominant factor. For 1-Ethyl-2,5-dimethylpiperazine, the thermodynamic parameters would be a composite of the effects observed in its N-ethyl and C-methylated analogues. uregina.ca

Chemical Stability and Intrinsic Reactivity

The chemical stability of 1-Ethyl-2,5-dimethylpiperazine is largely defined by the piperazine ring, a robust heterocyclic system. However, like other amines, it is susceptible to specific degradation pathways, particularly under harsh conditions such as elevated temperatures and in the presence of other reagents. utexas.edu

Studies on aqueous piperazine solutions for carbon dioxide capture have shown that thermal degradation can occur, leading to the formation of various byproducts. utexas.edu A potential reaction for N-alkylated piperazines is N-dealkylation, which involves the cleavage of the bond between the nitrogen and the alkyl group. However, the stability of this bond can be influenced by the local chemical environment. For instance, linking a piperazine ring through an amide bond has been shown to improve metabolic stability by preventing N-dealkylation reactions. semanticscholar.org This suggests that the ethyl group of 1-Ethyl-2,5-dimethylpiperazine could be a site of reactivity under certain oxidative or metabolic conditions.

Mechanistic Investigations of Reactions Involving 1-Ethyl-2,5-dimethylpiperazine

Studies on Reductive Amination Mechanisms

Reductive amination is a versatile method for synthesizing amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.org As a secondary amine, 1-Ethyl-2,5-dimethylpiperazine can participate in this reaction to form a tertiary amine.

The mechanism proceeds in two main stages: organicchemistrytutor.comchemistrysteps.com

Iminium Ion Formation: The reaction begins with the nucleophilic attack of the secondary amine (1-Ethyl-2,5-dimethylpiperazine) on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The subsequent loss of a water molecule results in the formation of a resonance-stabilized iminium ion, which features a C=N double bond and a positive charge on the nitrogen atom. organicchemistrytutor.comyoutube.com

Reduction: The iminium ion is highly electrophilic and is readily reduced by a mild reducing agent present in the reaction mixture. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a common choice because it is selective for reducing the iminium ion over the starting carbonyl compound. masterorganicchemistry.com The hydride from the reducing agent attacks the carbon of the C=N bond, cleaving the pi bond and yielding the final tertiary amine product. chemistrysteps.com

This one-pot synthesis is efficient because the iminium ion is reduced as soon as it is formed, driving the equilibrium toward the final product. wikipedia.org

Amine-Exchange and Ring Closure Reaction Mechanisms

While specific studies on amine-exchange reactions involving 1-Ethyl-2,5-dimethylpiperazine are not detailed in the provided search context, intramolecular versions of amination reactions can lead to ring closures. An illustrative example is an intramolecular reductive amination. youtube.com

In a hypothetical scenario, if a molecule contained both a piperazine moiety like 1-Ethyl-2,5-dimethylpiperazine and a distal carbonyl group within the same structure, an intramolecular reaction could occur. The mechanism would follow the same principles as intermolecular reductive amination:

The secondary amine of the piperazine ring would act as an internal nucleophile, attacking the carbonyl group elsewhere in the molecule.

This would lead to the formation of a cyclic hemiaminal, followed by dehydration to a cyclic iminium ion.

A reducing agent would then reduce the C=N bond within the newly formed ring structure, yielding a bicyclic amine product. youtube.com

The favorability of such a ring closure depends on the length and flexibility of the chain connecting the amine and carbonyl groups, with the formation of five- or six-membered rings being particularly common. youtube.com

Advanced Applications of 1 Ethyl 2,5 Dimethylpiperazine in Chemical Science

Applications in Advanced Organic Synthesis

The structural rigidity and chiral nature of the 1-Ethyl-2,5-dimethylpiperazine core make it a versatile tool for synthetic chemists. Its applications range from being a fundamental building block for larger, more complex molecules to serving as a sophisticated ligand in catalytic processes.

The 1-Ethyl-2,5-dimethylpiperazine moiety is integral to the synthesis of complex molecular architectures, particularly in the development of bioactive compounds. The synthesis of chiral piperazines is a key step, as the stereochemistry of the final molecule often dictates its biological activity. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an efficient route to chiral disubstituted piperazin-2-ones, which can then be readily converted into chiral piperazines like 1-Ethyl-2,5-dimethylpiperazine. dicp.ac.cnrsc.org This methodology allows for the large-scale production of enantiomerically pure diamines, which are crucial intermediates. dicp.ac.cn

These chiral piperazine (B1678402) building blocks are foundational in constructing novel therapeutic agents. The piperazine scaffold is considered a "privileged" structure in medicinal chemistry because it can interact with multiple biological targets. nih.govresearchgate.net Researchers have incorporated the dimethylpiperazine framework into the design of novel δ-opioid receptor agonists, demonstrating its utility in creating molecules with specific central nervous system activities. nih.gov Furthermore, the synthesis of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, a novel organic-inorganic hybrid material, showcases the compound's role in developing new materials with unique physicochemical properties. researchgate.netnih.gov

The nitrogen atoms within the 1-Ethyl-2,5-dimethylpiperazine structure can act as Lewis bases, allowing them to coordinate with metal centers and function as ligands in catalytic systems. Chiral piperazines, in particular, are highly effective in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Novel C2-symmetric chiral piperazines have been designed and synthesized for use in copper-catalyzed asymmetric acylation of meso-1,2-diols. organic-chemistry.orgacs.org In these reactions, the copper complex of the chiral piperazine ligand enables the benzoylation of diols to yield optically active monobenzoates with high enantioselectivity. organic-chemistry.orgacs.org The rigid structure of the piperazine ring is crucial for creating a well-defined chiral environment around the metal catalyst, which is essential for achieving high levels of stereocontrol.

Beyond acylation reactions, chiral piperazines have proven to be efficient organocatalysts for asymmetric Michael additions of aldehydes to nitroalkenes. unl.pt The inherent 1,2-diamine functionality within the piperazine framework facilitates the formation of an intermediate enamine, which is key to the reaction mechanism and the resulting high diastereoselectivity. unl.pt Additionally, multidentate ligands incorporating the 2,5-dimethylpiperazine (B91223) unit have been developed for applications in metal-catalyzed oxidation reactions, highlighting the broad utility of this scaffold in catalysis. nih.gov

Role in Analytical Chemistry Method Development

In analytical chemistry, the purity and identity of chemical compounds are paramount. Reference standards are essential for the validation and calibration of analytical methods, ensuring the accuracy and reliability of results.

1-Ethyl-2,5-dimethylpiperazine serves as a crucial reference compound for the qualitative and quantitative analysis of piperazine derivatives. Due to the structural similarity among various piperazine-based compounds, chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are necessary to separate and identify them.

A simple and robust GC method has been developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. tsijournals.comresearchgate.net In the development and validation of such methods, pure samples of 1-Ethyl-2,5-dimethylpiperazine are used as reference standards to determine retention times, confirm mass spectra, and establish calibration curves for quantification. tsijournals.comresearchgate.net Similarly, HPLC methods have been established for the analysis of 1-ethyl-piperazine, where it is used to optimize separation conditions and ensure method specificity. sielc.com The availability of well-characterized reference materials is fundamental to quality control in the pharmaceutical industry and forensic analysis.

| Technique | Column Details | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| GC | DB-17 (30 m x 0.53 mm, 1 µm film) | Helium (2 mL/min) | FID | Quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in bulk drugs. researchgate.net |

| HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | MS-compatible (with formic acid) | Reverse-phase analysis of 1-ethyl-piperazine. sielc.com |

Computational Design of Bioactive Compounds

Computational chemistry, particularly molecular docking, has become an indispensable tool in modern drug discovery. These in silico methods allow researchers to predict how a molecule will interact with a biological target, saving time and resources in the design of new therapeutic agents.

The 1-Ethyl-2,5-dimethylpiperazine scaffold is frequently used in the computational design of new bioactive compounds. Molecular docking studies are employed to simulate the binding of piperazine derivatives to the active sites of various protein targets, providing insights into structure-activity relationships (SAR).

δ-Opioid Receptor Ligands: A significant area of research involves the development of piperazine derivatives as agonists for the δ-opioid receptor, which is a target for novel analgesics. nih.gov Computational models and flexible molecular docking are used to study the interactions between these ligands and the receptor, helping to optimize binding affinity and selectivity. worldscientific.comresearchgate.net These studies guide the synthesis of new derivatives with improved pharmacokinetic and pharmacodynamic properties suitable for treating central nervous system disorders. nih.gov

Kinase Inhibitors: Piperazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govtandfonline.com Molecular docking simulations are performed to understand how these compounds bind to the ATP-binding pocket of kinases like Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.comresearchgate.netresearchgate.netmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity and guide the design of more potent and selective inhibitors. nih.govmdpi.com

Receptor Modulators: The versatility of the piperazine core extends to other receptor systems. Docking studies have been used to explore piperidine/piperazine-based compounds as ligands for the sigma 1 receptor (S1R), a target implicated in various neurological disorders. rsc.org Furthermore, molecular docking of a dinitrate salt of (2R,5S)-2,5-dimethylpiperazine suggests potential therapeutic applications for neurodegenerative conditions like Parkinson's, schizophrenia, and Alzheimer's disease. researchgate.net

| Biological Target | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|

| δ-Opioid Receptor | Pain, CNS Disorders | Identified optimal orientation in the ligand-receptor complex, explaining stereochemical effects on binding affinity. nih.govworldscientific.com |

| CDK2 Kinase | Cancer | Revealed binding patterns of inhibitors in the kinase domain, guiding the design of potent benzofuran-piperazine hybrids. nih.gov |

| VEGFR-2/EGFR Kinases | Cancer | Predicted strong binding of rhodanine-piperazine hybrids to key amino acid residues in the active site. mdpi.com |

| Sigma 1 Receptor (S1R) | Neurological Disorders | Deciphered the binding mode of potent S1R agonists, identifying crucial amino acid interactions. rsc.org |

Structure-Activity Relationship (SAR) Studies for Pharmacophore Development

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com The development of a pharmacophore model, which describes the essential structural features of a molecule required for biological activity, is a key outcome of SAR investigations. nih.gov A pharmacophore can be conceptualized as a three-dimensional arrangement of electronic and steric features that is necessary for optimal molecular interactions with a specific biological target. nih.gov The concept is widely used in the rational design of new drugs and for virtual screening to identify new lead compounds. nih.gov

The N-arylpiperazine structural motif is a well-established pharmacophore in a considerable number of compounds demonstrating remarkable activity against various biological targets, including mycobacterial strains. mdpi.com For piperazine derivatives, SAR studies often explore how modifications to the piperazine ring and its substituents affect binding affinity, selectivity, and functional activity at specific receptors. For instance, research into a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines has provided insights into the structural features that contribute to selectivity for dopamine (B1211576) D3 versus D2 receptors. researchgate.net These studies have shown that elements like a 4-phenylpiperazine group and an extended aryl system, connected by a specific linker, are crucial for high affinity and selectivity. researchgate.net

While specific, detailed SAR studies focused exclusively on 1-Ethyl-2,5-dimethylpiperazine are not extensively available in publicly accessible literature, the principles can be applied. The structural framework—a piperazine ring with ethyl and dimethyl substitutions—provides a scaffold that can be systematically modified. Researchers would typically investigate how the position and nature of these alkyl groups influence interactions with a target protein. For example, the study of a related compound, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, has highlighted its potential bioactive properties through experimental and theoretical investigations, suggesting the therapeutic potential of the dimethylpiperazine core. researchgate.net

The development of a pharmacophore model for a series of compounds including 1-Ethyl-2,5-dimethylpiperazine would involve the following steps:

Synthesis of Analogues: Creating a library of related molecules with variations in the alkyl substituents (e.g., changing the ethyl group to a propyl group, or altering the stereochemistry of the methyl groups).

Biological Evaluation: Testing these analogues for activity against a specific biological target.

Data Analysis: Identifying common structural features among the most active compounds.

Model Generation: Using computational software to generate a 3D pharmacophore model that encapsulates these key features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups.

This model can then guide the design of new, more potent, and selective molecules.

| Concept | Description | Relevance to 1-Ethyl-2,5-dimethylpiperazine |

| Structure-Activity Relationship (SAR) | The study of how a molecule's chemical structure correlates with its biological or pharmacological activity. | Investigating how the ethyl and dimethyl groups on the piperazine ring affect its interaction with biological targets. |

| Pharmacophore | An abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov | A model defining the 3D arrangement of features of 1-Ethyl-2,5-dimethylpiperazine essential for potential therapeutic activity. |

| Virtual Screening | A computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov | Using a pharmacophore model based on the 1-Ethyl-2,5-dimethylpiperazine scaffold to computationally screen for new potential drug candidates. |

| Lead Compound | A chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification. | 1-Ethyl-2,5-dimethylpiperazine could serve as a lead compound for optimization based on SAR data. |

Emerging Applications in Materials Science

The unique structural characteristics of substituted piperazines like 1-Ethyl-2,5-dimethylpiperazine make them promising candidates for various applications in materials science. Their utility extends from specialized industrial formulations to advanced environmental technologies, driven by the reactivity and physical properties conferred by the piperazine core and its alkyl substituents.

While direct applications of 1-Ethyl-2,5-dimethylpiperazine in commercially available agrochemical formulations are not widely documented, its role can be inferred from the broader use of piperazine derivatives as intermediates in chemical synthesis. The synthesis of complex organic molecules, including pesticides and herbicides, often requires specific building blocks (synthons) to construct the final active ingredient. Substituted diamines like 1-Ethyl-2,5-dimethylpiperazine can serve as valuable intermediates or structural motifs in the creation of novel agrochemical agents. The presence of two nitrogen atoms with differing steric and electronic environments allows for selective chemical transformations, making it a versatile component in multi-step synthetic pathways.

A significant emerging application for piperazine and its derivatives is in the field of carbon dioxide (CO₂) capture, a critical technology for mitigating greenhouse gas emissions. Aqueous solutions of piperazine (PZ) are recognized as highly effective solvents for capturing CO₂ from industrial flue gas streams. researchgate.net This is attributed to piperazine's high reaction rate, good stability, and high absorption capacity. researchgate.netmdpi.com

The ethyl and methyl groups on the 1-Ethyl-2,5-dimethylpiperazine structure are expected to influence several key performance parameters:

Prevention of Solidification: The asymmetry and steric bulk introduced by the alkyl groups can disrupt the crystal lattice formation that leads to precipitation in pure piperazine systems, thereby widening the operational window for the solvent. google.com

Reaction Kinetics: The substitution on the nitrogen atoms can modulate the amine's basicity and steric hindrance, which in turn affects the rate of reaction with CO₂.

Volatility: Alkyl substitution generally increases the molecular weight, which can lead to lower volatility and reduced solvent loss during the absorption-desorption cycles.

Degradation Resistance: The structural modifications may enhance the solvent's resistance to oxidative and thermal degradation, a significant advantage for long-term operational stability. nationalcarboncapturecenter.com

Research on blended amine systems, such as piperazine mixed with monoethanolamine (MEA) or methyldiethanolamine (MDEA), has demonstrated significant improvements in energy efficiency and absorption rates compared to traditional solvents. mdpi.com The investigation of novel, single-component solvents like 1-Ethyl-2,5-dimethylpiperazine represents a logical progression in this field, aiming to develop a solvent that combines the high reactivity of piperazine with improved physical properties and operational stability.

| Solvent System | CO₂ Removal Efficiency | Heat of Regeneration (GJ/tonne CO₂) | Key Advantages |

| 7 m MEA (Baseline) | ~90% | ~3.6 - 4.0 | Well-established technology |

| 5 m PZ / AFS | 90% - 99% | 1.9 - 2.3 nationalcarboncapturecenter.com | Lower energy consumption, high stability, low volatility nationalcarboncapturecenter.com |

| PZ + MEA Blends | High | 3.57 - 8.93 (depending on conditions) mdpi.com | High absorption rate and efficiency mdpi.com |

| MDEA + PZ Blends | High | Lower than MEA | Can save up to 22% energy compared to MEA mdpi.com |

Data derived from studies on parent piperazine (PZ) and its blends, illustrating the performance benchmarks that substituted piperazines like 1-Ethyl-2,5-dimethylpiperazine aim to meet or exceed. AFS: Advanced Flash Stripper

Future Directions and Unexplored Research Avenues for 1 Ethyl 2,5 Dimethylpiperazine

Development of Novel and Sustainable Synthetic Pathways

Traditional synthetic routes to substituted piperazines often involve multi-step processes with harsh reagents and low atom economy. google.comresearchgate.net The future of synthesizing 1-Ethyl-2,5-dimethylpiperazine lies in the development of more efficient, sustainable, and environmentally benign methodologies.

A key area of development is the application of photoredox catalysis . mdpi.com This approach uses visible light to initiate radical-based transformations under mild conditions, enabling direct C-H functionalization of the piperazine (B1678402) core. nih.govacs.org Such methods could allow for the late-stage introduction of the ethyl group onto a pre-existing 2,5-dimethylpiperazine (B91223) scaffold, avoiding the need for protecting groups and reducing step count. encyclopedia.pub Furthermore, the use of organic photocatalysts in place of expensive and potentially toxic iridium or ruthenium complexes is a growing trend that enhances the sustainability of these reactions. mdpi.com

Flow chemistry represents another significant frontier. nih.gov Conducting syntheses in continuous flow microreactors offers superior control over reaction parameters, improved safety, and the potential for straightforward scaling. A hypothetical flow synthesis for 1-Ethyl-2,5-dimethylpiperazine could significantly shorten reaction times and improve yields compared to batch processing.

| Parameter | Traditional Batch Synthesis (Illustrative) | Proposed Sustainable Flow Synthesis |

| Methodology | Reductive amination of a diketone precursor | Photoredox-catalyzed C-H ethylation in a microreactor |

| Catalyst | Stoichiometric metal hydrides (e.g., NaBH₃CN) | Catalytic organic dye (e.g., Eosin Y) |